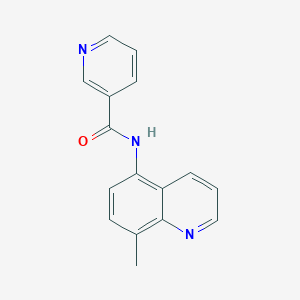
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide, also known as MQPA, is a chemical compound that has gained significant attention in the field of scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in several physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and factor Xa. This compound has also been found to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Mecanismo De Acción
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide inhibits serine proteases by binding to their active sites and blocking their enzymatic activity. It forms a covalent bond with the active site serine residue of the protease, resulting in irreversible inhibition. This mechanism of action makes this compound a potent inhibitor of several serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells, reduce inflammation, and prevent viral replication. This compound has also been shown to have anti-coagulant properties, which could be useful in the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, this compound has some limitations, including its irreversible inhibition of serine proteases, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(8-methylquinolin-5-yl)pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and viral infections. Another direction is to develop more specific and reversible inhibitors of serine proteases. Additionally, the development of new techniques for the delivery of this compound could enhance its therapeutic potential.
Métodos De Síntesis
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-6-7-14(13-5-3-9-18-15(11)13)19-16(20)12-4-2-8-17-10-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOSIPIGDGSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CN=CC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)
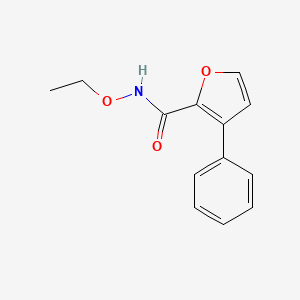
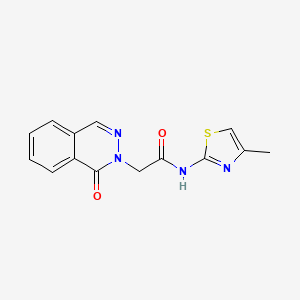
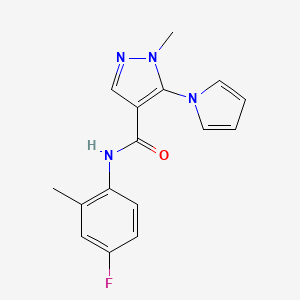
![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
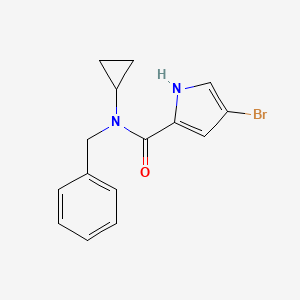
![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
